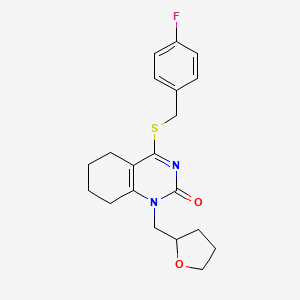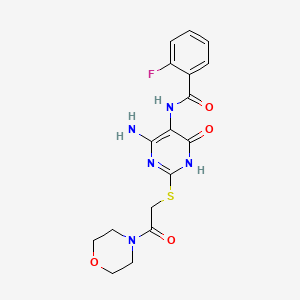![molecular formula C12H16ClN3O B2677787 N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride CAS No. 1185124-33-7](/img/structure/B2677787.png)
N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazoles are a class of heterocyclic compounds that consist of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
1,3,4-Oxadiazoles can be synthesized through various methods. One common method involves the cyclization of N-acyl hydrazones . Another method involves the reaction of carboxylic acids with benzoic acid hydrazides .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
1,3,4-Oxadiazoles can participate in various chemical reactions due to their unique structure. For example, they can act as ligands in the formation of iridium complexes, which have been shown to have significant performance differences .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the specific compound. For example, some 1,3,4-oxadiazoles have been found to have favorable charge transport properties .Applications De Recherche Scientifique
a. Anticancer Properties: Certain 1,3,4-oxadiazole derivatives exhibit promising anticancer effects. Researchers have explored their potential as novel chemotherapeutic agents, targeting specific cancer pathways . Further studies could investigate the efficacy of MFCD04967248 in inhibiting tumor growth or metastasis.
b. Antimicrobial Agents: 1,3,4-Oxadiazoles have demonstrated antibacterial, antifungal, and antiviral properties. These compounds could serve as leads for developing new antimicrobial drugs. MFCD04967248 might be evaluated for its activity against specific pathogens .
c. Anti-Inflammatory and Analgesic Effects: Inflammation and pain management are critical areas in medicine. Some oxadiazole derivatives possess anti-inflammatory and analgesic properties. Researchers could explore whether MFCD04967248 exhibits similar effects .
Materials Science and Industrial Applications
Beyond medicine, 1,3,4-oxadiazoles find applications in materials science and industry:
a. Organic Light-Emitting Diodes (OLEDs): Conjugated macrocyclic arrangements containing the 1,3,4-oxadiazole core are used in OLEDs. These compounds exhibit interesting electron-transfer and luminescent properties, making them valuable for display technologies .
b. Heat-Resistant Polymers and Anti-Corrosion Agents: 1,3,4-Oxadiazoles contribute to the production of heat-resistant polymers and anti-corrosion agents. Their stability and chemical properties make them suitable for various industrial applications .
Agricultural Applications
1,3,4-Oxadiazoles have been investigated for their potential in agriculture:
a. Herbicides and Insecticides: These derivatives can act as herbicides and insecticides, protecting crops from pests and weeds. Researchers could explore whether MFCD04967248 has similar effects .
b. Plant Protection Agents: 1,3,4-Oxadiazoles are used to combat bacteria, viruses, and fungi in agriculture. Investigating MFCD04967248’s efficacy as a plant protection agent would be valuable .
Orientations Futures
Propriétés
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-2-8-13-9-11-14-15-12(16-11)10-6-4-3-5-7-10;/h3-7,13H,2,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFCBSHASJNXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NN=C(O1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2677704.png)
![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2677705.png)

![3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid](/img/structure/B2677707.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2677713.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2677715.png)
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2677719.png)
![5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B2677720.png)
![1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2677721.png)

![3,4,5-trimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2677723.png)
![(3Ar,6aS)-3a-(morpholin-4-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2677724.png)
